

# Efficacy of UNC2025 in Preclinical PDX Models

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

The following table summarizes key experimental data on the therapeutic efficacy of **UNC2025** from peer-reviewed studies using leukemia PDX models [1] [2]:

| Study Model                           | Treatment Regimen                       | Key Efficacy Findings                                 | Reported Metrics                                                                         |
|---------------------------------------|-----------------------------------------|-------------------------------------------------------|------------------------------------------------------------------------------------------|
| 697 B-ALL Cell Line Xenograft [2]     | 60 mg/kg, orally, once daily            | Significant therapeutic effect; prolonged survival.   | ≈ 2-fold increase in median survival.                                                    |
| Patient-Derived AML Xenograft [2]     | 60 mg/kg, orally, once daily            | Induced disease regression.                           | Dose-dependent decrease in tumor burden.                                                 |
| Leukemia Xenografts (General) [1]     | Oral administration                     | Significant therapeutic effects across models.        | Dose-dependent decreases in tumor burden; consistent 2-fold increase in median survival. |
| Combination with Methotrexate [1] [2] | UNC2025 (60 mg/kg, oral) + Methotrexate | Enhanced sensitivity to methotrexate <i>in vivo</i> . | Suggests potential for combination therapy and chemotherapy dose reduction.              |

## Experimental Protocols in PDX Models

The efficacy data in the table above were generated using the following standardized methodologies [2]:

## In Vivo PDX Model Establishment and Drug Testing

- **Model Generation:** Immunodeficient NOD.Cg-Prkdc<sup>scid</sup> Il2rg<sup>tm1Wjl</sup>/SzJ (NSG) or NSG-SGM3 (NSGS) mice were used.
- **Engraftment:** Mice were injected via tail vein with human leukemia cells (e.g., 697 B-ALL cell line) or mononuclear cells from a primary AML patient sample.
- **Treatment:** Once leukemia was established, mice were randomized into treatment groups. **UNC2025** was administered **orally (by gavage)** at 60 mg/kg, once daily. The control group received a saline vehicle.
- **Efficacy Assessment:**
  - **Tumor Burden:** Monitored using bioluminescence imaging (for luciferase-expressing cells) or flow cytometry for human CD45+ cells in bone marrow.
  - **Survival:** Mice were monitored for survival, with endpoints defined by specific humane criteria (e.g., >20% weight loss).

## Supporting In Vitro Mechanistic Assays

To elucidate the mechanism of action, the following *in vitro* experiments were conducted on MERTK-expressing leukemia cell lines [2]:

- **Immunoblot Analysis:** Used to detect inhibition of MERTK phosphorylation and downstream signaling proteins (STAT6, AKT, ERK1/2) after cell treatment with **UNC2025**.
- **Apoptosis Assay:** Cells were cultured with **UNC2025** and stained with YO-PRO-1 and propidium iodide, then analyzed by flow cytometry to quantify early and late apoptotic cells.
- **Colony-Formation Assay:** Leukemia cells were cultured in methylcellulose or agar with **UNC2025**, and the number of colonies was counted after 7-14 days to assess loss of proliferative capacity.

## UNC2025 Properties & PDX Model Workflow

**UNC2025** is an orally bioavailable small-molecule inhibitor that potently targets the MERTK tyrosine kinase, and also exhibits high activity against FLT3, another important target in acute myeloid leukemia (AML) [3] [1]. Its favorable drug metabolism and pharmacokinetics (DMPK) profile, including high oral bioavailability, were key achievements in its development [3].

The diagram below illustrates the typical workflow for establishing a PDX model and evaluating a drug like **UNC2025**, which underpins the experimental data.

## Patient-Derived Xenograft (PDX) Model Workflow



[Click to download full resolution via product page](#)

## Key Conclusions for Researchers

- **Promising Efficacy:** **UNC2025** demonstrates significant single-agent activity in PDX models of MERTK-expressing leukemia, including cases of disease regression [1] [2].

- **Synergistic Potential:** Its ability to synergize with standard chemotherapeutics like methotrexate suggests a viable strategy for combination regimens, potentially to reduce chemotherapy doses and associated toxicities [1] [2].
- **Superior Model Predictive Value:** The use of PDX models, which better preserve the original tumor's genetics and heterogeneity, increases the translational relevance of these findings compared to traditional cell-line xenografts [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025, a MERTK Small-Molecule Inhibitor, Is ... - PubMed [pubmed.ncbi.nlm.nih.gov]
2. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
4. - Patient (PDX) derived , applications and challenges... xenograft models [translational-medicine.biomedcentral.com]

To cite this document: Smolecule. [Efficacy of UNC2025 in Preclinical PDX Models]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-patient-derived-xenograft-models>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)